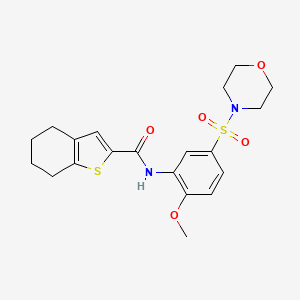![molecular formula C17H19N7O2S B10763969 N-{3-[5-Oxo-7-(Piperazin-1-Yl)-5h-[1,3,4]thiadiazolo[3,2-A]pyrimidin-2-Yl]phenyl}glycinamide](/img/structure/B10763969.png)
N-{3-[5-Oxo-7-(Piperazin-1-Yl)-5h-[1,3,4]thiadiazolo[3,2-A]pyrimidin-2-Yl]phenyl}glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ML165 is a small molecule drug that acts as an inhibitor of the integrin αIIbβ3 receptor. It was initially developed by the National Human Genome Research Institute. The compound has a molecular formula of C17H19N7O2S and is known for its high affinity and selectivity towards the platelet integrin αIIbβ3 receptor .
Métodos De Preparación
The synthesis of ML165 involves several steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for ML165 would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to handle the complex multi-step synthesis .
Análisis De Reacciones Químicas
ML165 undergoes various types of chemical reactions, including:
Oxidation: ML165 can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: ML165 can participate in substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehydrogenated forms .
Aplicaciones Científicas De Investigación
ML165 has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study the interactions of integrin receptors and to develop new inhibitors with improved efficacy.
Biology: ML165 is employed in cell biology to investigate the role of integrin αIIbβ3 in cellular processes such as adhesion, migration, and signaling.
Medicine: The compound is being explored for its potential therapeutic applications in conditions involving platelet aggregation and thrombosis.
Industry: ML165 can be used in the development of diagnostic tools and assays to detect integrin activity
Mecanismo De Acción
ML165 exerts its effects by binding to the integrin αIIbβ3 receptor, thereby inhibiting its interaction with fibrinogen and other ligands. This prevents platelet aggregation and thrombus formation. The molecular targets of ML165 include the αIIbβ3 integrin receptor, and the pathways involved are primarily related to platelet activation and aggregation .
Comparación Con Compuestos Similares
ML165 is unique in its high affinity and selectivity for the integrin αIIbβ3 receptor compared to other similar compounds. Some similar compounds include:
Tirofiban: Another integrin αIIbβ3 inhibitor used clinically to prevent thrombosis.
Eptifibatide: A cyclic peptide that inhibits the same receptor but has a different structure and pharmacokinetic profile.
ML165 stands out due to its small molecule nature, which allows for easier synthesis and potentially better pharmacokinetics compared to larger molecules like monoclonal antibodies .
Propiedades
Fórmula molecular |
C17H19N7O2S |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
2-amino-N-[3-(5-oxo-7-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H19N7O2S/c18-10-14(25)20-12-3-1-2-11(8-12)16-22-24-15(26)9-13(21-17(24)27-16)23-6-4-19-5-7-23/h1-3,8-9,19H,4-7,10,18H2,(H,20,25) |
Clave InChI |
ITNCYPYTFKVCFI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CC=C4)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(2-oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one](/img/structure/B10763893.png)
![5-[(3-chlorophenoxy)methyl]-N-(4-methyl-2-thiazolyl)-2-furancarboxamide](/img/structure/B10763898.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-[(3-methylphenyl)methyl]-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B10763902.png)
![N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide](/img/structure/B10763903.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine](/img/structure/B10763907.png)
![2-[3-(3-Methoxyphenyl)-1-indazolyl]acetic acid methyl ester](/img/structure/B10763908.png)
![N-[3-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-2-yl]acetamide](/img/structure/B10763916.png)


![2-(4-morpholinyl)-N-[(4-nitro-1H-benzimidazol-2-yl)methyl]-9-(3-thiophenyl)-6-purinamine](/img/structure/B10763949.png)
![N-(3,4-dimethylphenyl)-N'-[(E)-(5-nitrofuran-2-yl)methylideneamino]-butanediamide](/img/structure/B10763956.png)
![3-[5-[[3-(4-Methoxy-2-methylphenyl)-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]propanoic acid](/img/structure/B10763964.png)
![4-tert-butyl-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10763971.png)